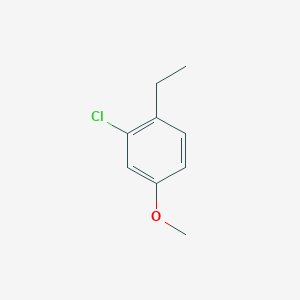
2-Chloro-1-ethyl-4-methoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-ethyl-4-methoxybenzene is an organic compound with the molecular formula C9H11ClO. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an ethyl group, and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-ethyl-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting ethylbenzene can then be chlorinated using chlorine gas (Cl2) under UV light to introduce the chlorine substituent. Finally, the methoxy group can be introduced through a nucleophilic substitution reaction using sodium methoxide (NaOCH3) in methanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds.
化学反应分析
Types of Reactions
2-Chloro-1-ethyl-4-methoxybenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in further EAS reactions, such as nitration, sulfonation, and halogenation, due to the presence of the electron-donating methoxy group and the electron-withdrawing chlorine atom.
Nucleophilic Aromatic Substitution (NAS): The chlorine atom on the benzene ring can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under appropriate conditions.
Oxidation and Reduction: The ethyl group can be oxidized to a carboxylic acid or reduced to an alkane, depending on the reagents and conditions used.
Common Reagents and Conditions
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce nitro groups.
Sulfonation: Fuming sulfuric acid (H2SO4) is employed to add sulfonic acid groups.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe) can be used for halogenation reactions.
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) can oxidize the ethyl group.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) can reduce the ethyl group.
Major Products Formed
Nitration: 2-Chloro-1-ethyl-4-methoxy-3-nitrobenzene
Sulfonation: 2-Chloro-1-ethyl-4-methoxybenzenesulfonic acid
Halogenation: 2,4-Dichloro-1-ethyl-4-methoxybenzene
Oxidation: 2-Chloro-4-methoxybenzoic acid
Reduction: this compound (unchanged if ethyl group is reduced to an alkane)
科学研究应用
2-Chloro-1-ethyl-4-methoxybenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may be explored for its potential therapeutic properties or as a precursor in drug development.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of 2-Chloro-1-ethyl-4-methoxybenzene in chemical reactions involves the interaction of its functional groups with various reagents. The methoxy group, being an electron-donating group, activates the benzene ring towards electrophilic substitution reactions. The chlorine atom, being an electron-withdrawing group, can stabilize the intermediate carbocation formed during these reactions. The ethyl group can undergo oxidation or reduction, depending on the reaction conditions .
相似化合物的比较
Similar Compounds
2-Chloro-1-ethylbenzene: Lacks the methoxy group, making it less reactive in electrophilic aromatic substitution reactions.
1-Ethyl-4-methoxybenzene: Lacks the chlorine atom, resulting in different reactivity and stability.
2-Chloro-4-methoxybenzene: Lacks the ethyl group, affecting its physical and chemical properties.
Uniqueness
2-Chloro-1-ethyl-4-methoxybenzene is unique due to the presence of all three substituents (chlorine, ethyl, and methoxy) on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .
属性
分子式 |
C9H11ClO |
|---|---|
分子量 |
170.63 g/mol |
IUPAC 名称 |
2-chloro-1-ethyl-4-methoxybenzene |
InChI |
InChI=1S/C9H11ClO/c1-3-7-4-5-8(11-2)6-9(7)10/h4-6H,3H2,1-2H3 |
InChI 键 |
VKJUTYNFDZFJRY-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=C(C=C1)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


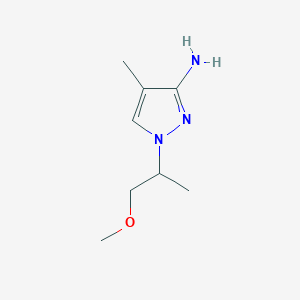
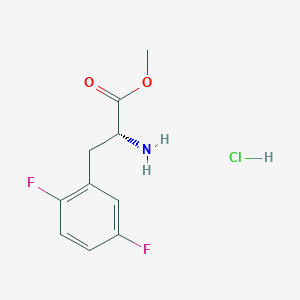

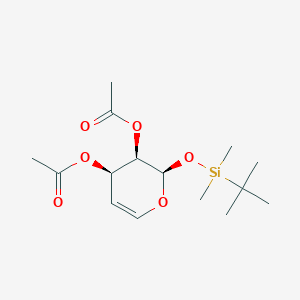
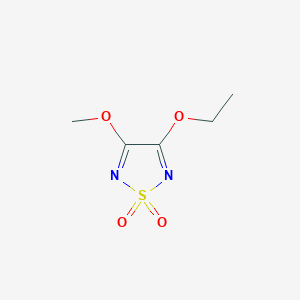
![2-(2-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B13089203.png)
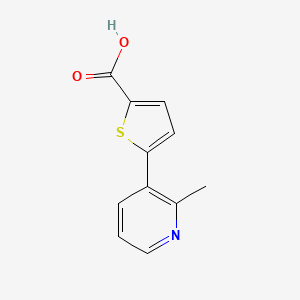
![Thiazolo[4,5-c]pyridine-4-carbonitrile](/img/structure/B13089213.png)

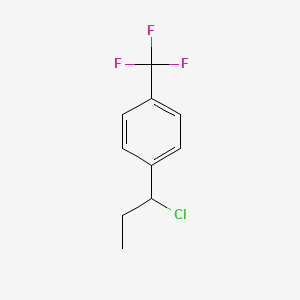
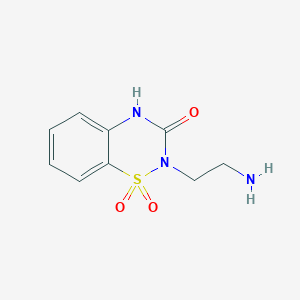


![tert-Butyl N-{[(1S,3R)-rel-3-hydroxycyclopentyl]methyl}carbamate](/img/structure/B13089246.png)
